HO-PEG4-CH2COOtBu
Overview
Description
HO-PEG4-CH2COOtBu, also known as Hydroxy-PEG4-t-butyl ester, is a compound with the chemical formula C14H28O7 and a molecular weight of 308.37 g/mol . This compound contains a hydroxyl group and a t-butyl protected carboxyl group, which makes it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-PEG4-CH2COOtBu typically involves the reaction of polyethylene glycol (PEG) with t-butyl bromoacetate under basic conditions. The reaction proceeds as follows:
PEG Activation: Polyethylene glycol is first activated by converting it into a PEG-tosylate intermediate.
Nucleophilic Substitution: The PEG-tosylate reacts with t-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to mix and react the starting materials.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥95%).
Chemical Reactions Analysis
Types of Reactions
HO-PEG4-CH2COOtBu undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Esterification: The hydroxyl group can participate in esterification reactions to form new ester derivatives.
Substitution: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Esterification: Acid catalysts (e.g., sulfuric acid) and alcohols.
Substitution: Bases (e.g., K2CO3) and alkyl halides.
Major Products
Hydrolysis: Produces HO-PEG4-CH2COOH.
Esterification: Produces various ester derivatives depending on the alcohol used.
Substitution: Produces PEG derivatives with different functional groups.
Scientific Research Applications
HO-PEG4-CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of HO-PEG4-CH2COOtBu involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl group allows for further derivatization, while the t-butyl ester group provides protection during synthesis. This dual functionality enables the compound to participate in various chemical transformations, facilitating the creation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
HO-PEG4-CH2CH2COOtBu: Similar structure but with an additional methylene group.
HO-PEG3-CH2COOtBu: Shorter PEG chain.
HO-PEG2-CH2COOtBu: Even shorter PEG chain
Uniqueness
HO-PEG4-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDNYVRTZIPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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